molecular formula C30H32N2O4 B11104339 1-(4-Ethoxyphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11104339
M. Wt: 484.6 g/mol
InChI Key: ZUEYGJSJWQHDKE-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an ethoxyphenyl group, a hydroxydiphenylmethyl group, and a piperidinyl group attached to a pyrrolidine-2,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the ethoxyphenyl and hydroxydiphenylmethyl groups. Common reagents used in these reactions include ethyl bromide, phenylmagnesium bromide, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane and toluene, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ETHOXYPHENYL)-3-[4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL]PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C30H32N2O4/c1-2-36-26-15-13-25(14-16-26)32-28(33)21-27(29(32)34)31-19-17-24(18-20-31)30(35,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,24,27,35H,2,17-21H2,1H3

InChI Key

ZUEYGJSJWQHDKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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